5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine
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Overview
Description
5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 5-position and a piperidinyl group linked to a pyridinylmethyl moiety at the 2-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group.
Attachment of the Pyridinylmethyl Moiety: The pyridinylmethyl moiety can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a pyridinylboronic acid and a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated intermediates with nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in the substituents attached to the pyrimidine ring.
Piperidine Derivatives: Compounds with a piperidine ring, such as N-(piperidine-4-yl)benzamide, exhibit similar structural features but may have different biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a fused pyrazolo-pyrimidine ring system and are studied for their anticancer properties.
Uniqueness
The uniqueness of 5-Methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-[1-(pyridin-4-ylmethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-13-10-18-16(19-11-13)21-15-4-8-20(9-5-15)12-14-2-6-17-7-3-14/h2-3,6-7,10-11,15H,4-5,8-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMOVQGTGQKSRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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